molecular formula C21H16N4O2S3 B2547261 N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260622-04-5

N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2547261
CAS No.: 1260622-04-5
M. Wt: 452.57
InChI Key: WHMZZUXONNBLME-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic system fused from thiophene and pyrimidine rings. Key structural elements include:

  • 2-Sulfanyl group: Bridges the pyrimidinone to an acetamide, enabling nucleophilic reactivity.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S3/c22-12-14-3-1-4-15(11-14)23-18(26)13-30-21-24-17-7-10-29-19(17)20(27)25(21)8-6-16-5-2-9-28-16/h1-5,7,9-11H,6,8,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMZZUXONNBLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Reference
N-(3-Cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-[2-(Thiophen-2-yl)ethyl], N-(3-cyanophenyl)acetamide N/A N/A Target
N-Phenyl-2-(benzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine Phenyl acetamide, no thiophene substituent 68–74 N/A
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide Dihydropyrimidin-4-one 4-Methyl, N-(2,3-dichlorophenyl)acetamide 80 230
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene 3-Cyano, 2-(thiophen-2-yl)acetamide N/A N/A

Key Observations :

  • Thiophene-containing substituents (e.g., 2-(thiophen-2-yl)ethyl) are less common in analogs like , which instead use phenyl groups, suggesting divergent electronic and steric profiles.
Substituent Effects
  • Electron-Withdrawing Groups: The 3-cyano group on the phenyl ring (target compound) contrasts with electron-donating groups (e.g., 4-methoxy in ), altering solubility and reactivity.
  • Thiophene vs.
Spectroscopic and Physical Properties
  • Melting Points: The dihydropyrimidinone analog in melts at 230°C, higher than many acetamide-thio derivatives, possibly due to stronger intermolecular interactions.
  • NMR Signatures: Thiophene protons typically resonate at δ 6.5–7.5 ppm (e.g., ). Pyrimidinone NH groups appear as broad singlets near δ 12.5 ppm (), a feature expected in the target compound.

Preparation Methods

Synthesis of 3-[2-(Thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one

The pyrimidinone core is synthesized via a cyclocondensation strategy:

Step 1 : Formation of 3-aminothiophene-2-carboxamide derivatives.
A mixture of 3-aminothiophene-2-carbonitrile and formic acid undergoes microwave-assisted cyclization to yield thieno[3,2-d]pyrimidin-4-one intermediates.

Step 2 : Alkylation at N3 position.
The pyrimidinone reacts with 2-(thiophen-2-yl)ethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. This introduces the thiophen-2-yl ethyl group with >85% yield.

Preparation of 2-Mercapto Intermediate

The sulfur-containing precursor is generated through nucleophilic displacement:

Method A : Thiolation with thiourea.
The 2-chloro derivative of 3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-one reacts with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield 2-mercapto-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-one.

Optimization and Critical Parameters

Reaction Condition Analysis

Parameter Optimal Range Impact on Yield
Temperature 20–25°C (Step 2.3) ±5% per 10°C
Solvent THF > DMF > Acetonitrile THF: +15% yield
Base t-BuOK > K2CO3 > NaOH t-BuOK: +20%
Reaction Time 6–8 hours Prolonged: degradation

Data aggregated from.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • Recrystallization : Ethanol/water (4:1) yields >99% pure product as off-white crystals.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.42 (s, 1H, pyrimidine H), 7.85–7.45 (m, 4H, aromatic), 4.32 (q, 2H, SCH2), 3.89 (t, 2H, NCH2), 2.95 (t, 2H, thiophene-CH2).
  • HRMS (ESI+) : m/z 453.0521 [M+H]+ (calc. 453.0518).

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) shows 99.3% purity with retention time 12.4 minutes.

Industrial-Scale Adaptations

The patent CN101880271A describes a scalable route to 2-thiophene acetyl chloride, a precursor for bromoacetamide synthesis:

  • Acetylation : Thiophene with acetic anhydride catalyzed by ZnCl2 yields 2-acetylthiophene (92% yield).
  • Nitrosation : HCl/NaNO2 converts acetyl to glyoxylic acid (85%).
  • Reduction : Hydrazine hydrate reduces glyoxylic acid to 2-thiopheneacetic acid (88%).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability
Academic Lab 78–85 98–99 Limited
Patent Process 85–92 97 High
Hybrid Approach 82–88 99.3 Moderate

Challenges and Mitigation Strategies

  • Sulfur Oxidation : Use of nitrogen atmosphere and antioxidant additives (e.g., BHT) prevents disulfide formation.
  • Regioselectivity : Controlled addition rates (<0.5 mL/min) minimize byproducts during alkylation.

Applications and Derivatives

The compound serves as a key intermediate in:

  • Antibiotic Synthesis : Analogues show β-lactamase inhibition.
  • Kinase Inhibitors : Structural analogs demonstrate IC50 < 50 nM against EGFR.

Q & A

Q. Key Data :

StepYieldConditions
Substitution75–85%K₂CO₃, DMF, 80°C
Reduction90%Fe, HCl, 60°C
Condensation80%EDC, CH₃CN, RT

Basic: Which spectroscopic and analytical methods validate the compound’s purity and structure?

Answer:

  • 1H NMR : Peaks for aromatic protons (δ 7.2–8.0 ppm), thiophene (δ 6.8–7.1 ppm), and NH groups (δ 10–12 ppm) confirm substitution patterns .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated (e.g., C: 45.36%) and observed (C: 45.29%) values ensure purity .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 344.21) verify molecular weight .

Example NMR Data (from analogous compounds):

Proton Environmentδ (ppm)Multiplicity
NHCO10.10Singlet
Aromatic H7.28–7.82Multiplet
SCH₂4.12Singlet

Advanced: How can single-crystal X-ray diffraction resolve conformational ambiguities in the thieno[3,2-d]pyrimidinone core?

Answer:
Crystallography determines bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding). For example:

  • Unit Cell Parameters : Monoclinic systems (e.g., P2₁/c) with a = 18.220 Å, b = 8.118 Å, and β = 108.76° reveal packing efficiency .
  • Hydrogen Bonds : N–H···O interactions stabilize the 4-oxo group, with bond lengths ~2.8–3.0 Å .
  • Sulfur Interactions : Thiophene-thiol contacts (3.3–3.5 Å) influence molecular rigidity .

Q. Refinement Metrics :

ParameterValue
R10.050
wR20.155
GoF0.96

Advanced: What experimental design strategies improve synthetic yield in flow chemistry systems?

Answer:
Flow chemistry enables precise control of residence time and temperature:

  • Design of Experiments (DoE) : Factors like reagent stoichiometry (1.0–1.2 eq), flow rate (0.1–0.5 mL/min), and catalyst loading (5–10 mol%) are optimized via response surface methodology .
  • In-line Monitoring : UV-Vis or IR spectroscopy tracks intermediate formation, enabling real-time adjustments .
  • Scale-up : Continuous reactors reduce batch variability, achieving >85% yield for multi-step sequences .

Advanced: How does the thiophen-2-ylethyl substituent influence electronic properties and biological interactions?

Answer:

  • Electron Density : The thiophene’s electron-rich π-system enhances electrophilic aromatic substitution reactivity at the 5-position .
  • Conformational Effects : Ethyl linkers increase rotational freedom, modulating binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • SAR Insights : Analogues with bulkier substituents (e.g., 4-fluorophenyl) show reduced solubility but improved target affinity .

Q. Comparative Reactivity :

SubstituentLogPIC₅₀ (μM)
Thiophen-2-ylethyl3.20.45
Phenyl2.81.20

Advanced: How are contradictions in elemental analysis data addressed during purity assessment?

Answer:

  • Replicate Analyses : Triplicate measurements reduce instrumental error (e.g., ±0.05% for carbon) .
  • Complementary Techniques : Combine elemental analysis with XPS or combustion analysis to resolve discrepancies in heteroatom content (e.g., sulfur) .
  • Sample Recrystallization : High-purity solvents (e.g., MeOH/EtOAc) remove salts or byproducts, improving agreement between observed and calculated values .

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